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2-(methylamino)-3,7-dihydropurin-6-one -

2-(methylamino)-3,7-dihydropurin-6-one

Catalog Number: EVT-7948779
CAS Number:
Molecular Formula: C6H7N5O
Molecular Weight: 165.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Methylamino)-3,7-dihydropurin-6-one is a significant compound in the realm of purine derivatives, known for its structural and functional diversity. This compound is classified under purines, which are essential biomolecules involved in various biological processes, including energy transfer and signal transduction. Its chemical structure allows it to participate in numerous biochemical reactions, making it a valuable subject of study in medicinal chemistry and biochemistry.

Source

The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications.

Classification

2-(Methylamino)-3,7-dihydropurin-6-one falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is specifically classified as a purine derivative, which includes other biologically significant molecules like adenine and guanine.

Synthesis Analysis

Methods

The synthesis of 2-(Methylamino)-3,7-dihydropurin-6-one typically involves reductive amination processes. This method entails the reaction of an aldehyde or ketone with methylamine in the presence of a reducing agent. The choice of reducing agent can influence the yield and purity of the final product.

Technical Details

In industrial settings, large-scale production often employs continuous flow reactors to optimize reaction conditions for high yield and purity. Advanced purification techniques such as high-performance liquid chromatography are commonly utilized to isolate the desired compound from by-products.

Molecular Structure Analysis

Structure

The molecular formula for 2-(Methylamino)-3,7-dihydropurin-6-one is C6H7N5OC_6H_7N_5O, with a molecular weight of approximately 165.15 g/mol. The structure features a purine base with a methylamino group attached at the 2-position.

Data

  • IUPAC Name: 2-(Methylamino)-3,7-dihydropurin-6-one
  • InChI: InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2,6-7H,1H3,(H,11,12)
  • InChI Key: GHBSVNNYYKDOQO-UHFFFAOYSA-N
  • Canonical SMILES: CNC1NC(=O)C2=NC=NC2=N1
Chemical Reactions Analysis

Reactions

2-(Methylamino)-3,7-dihydropurin-6-one can undergo various chemical reactions including:

  • Oxidation: This reaction can yield oxo derivatives when treated with oxidizing agents like potassium permanganate.
  • Reduction: Reduction reactions can convert this compound into different amine derivatives using agents such as sodium borohydride.
  • Substitution: Nucleophilic substitution can replace the methylamino group with other functional groups under basic conditions.

Technical Details

The reaction conditions—such as temperature, pressure, and solvent—are crucial for achieving desired outcomes. Analytical techniques like spectroscopy and chromatography are employed to characterize the products formed from these reactions.

Mechanism of Action

The mechanism of action for 2-(Methylamino)-3,7-dihydropurin-6-one involves its interaction with specific molecular targets within biological systems. The compound binds to enzymes or receptors through hydrogen bonding and hydrophobic interactions. This binding modulates the activity of these targets, influencing various cellular processes including signal transduction pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder or crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to participate in diverse chemical transformations relevant to synthetic organic chemistry.

Applications

Scientific Uses

2-(Methylamino)-3,7-dihydropurin-6-one has several applications across various scientific fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
  • Medicine: Ongoing research explores its therapeutic applications, particularly as an antiviral or anticancer agent.
  • Industry: Utilized in pharmaceuticals and as an intermediate in chemical manufacturing processes .

This compound exemplifies the versatility and importance of purine derivatives in both academic research and practical applications within the pharmaceutical industry. Further studies are likely to enhance our understanding of its potential benefits across various domains.

Biosynthesis and Natural Occurrence

Putative Biosynthetic Pathways in Eukaryotic Systems

2-(Methylamino)-3,7-dihydropurin-6-one, systematically named N²-methylguanine, is a methylated derivative of the canonical purine base guanine. Its formation within eukaryotic cells is postulated to occur primarily through two distinct biochemical routes integrated within established purine metabolism:

  • Enzymatic Transmethylation of Guanine: The most direct pathway involves the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the exocyclic amino group (N² position) of guanine. This reaction is hypothesized to be catalyzed by specific S-adenosylmethionine-dependent methyltransferases (SAM-MTs). While a dedicated N²-guanine methyltransferase remains less characterized than other nucleic acid methyltransferases, its existence is inferred from the presence of N²-methylguanine in cellular nucleic acids and the known capability of SAM-MTs to methylate various nucleobase nitrogens [7]. The reaction can be summarized as:Guanine + SAM → N²-Methylguanine + S-Adenosylhomocysteine (SAH)

  • Aberrant Activity of Salvage Pathway Enzymes: An alternative or contributing pathway involves the hypoxanthine-guanine phosphoribosyltransferase (HGPRT or HPRT) enzyme, a key component of the purine salvage pathway. Under specific conditions or with altered substrate specificity, HPRT might potentially utilize N²-methylguanine as a substrate instead of guanine or hypoxanthine, coupling it with phosphoribosyl pyrophosphate (PRPP) to form the corresponding nucleotide, N²-methylguanosine monophosphate (N²-methylGMP). Subsequent hydrolysis of the glycosidic bond or degradation of the nucleotide could release the free base N²-methylguanine. While HPRT primarily recognizes hypoxanthine and guanine, its ability to process structurally similar analogs, particularly under conditions of enzyme dysregulation or high substrate concentration, provides a plausible route for the incorporation or generation of modified bases like N²-methylguanine within the nucleotide pool [5] .

  • Chemical Modification via Reactive Metabolites: Non-enzymatic methylation by endogenous methylating agents (e.g., methyl radicals generated during oxidative stress) represents a potential minor source, though this is generally considered less significant than enzymatic pathways under physiological conditions [1].

Table 1: Postulated Enzymatic Pathways for N²-Methylguanine Formation in Eukaryotes

PathwayEnzyme(s) InvolvedSubstrate(s)Co-factor/Co-substrateProduct
TransmethylationN²-Guanine Methyltransferase (putative)GuanineS-Adenosylmethionine (SAM)N²-Methylguanine, SAH
Salvage Pathway AberrancyHypoxanthine-Guanine Phosphoribosyltransferase (HPRT)N²-Methylguanine (putative aberrant substrate)Phosphoribosyl Pyrophosphate (PRPP)N²-MethylGMP (Potential precursor)
Chemical MethylationNon-enzymaticGuanineReactive methyl speciesN²-Methylguanine

Role in Purine Metabolic Networks

N²-Methylguanine occupies a unique, albeit minor, niche within the complex network of purine metabolism:

  • Metabolic Intermediate or Endpoint: Unlike its parent base guanine, which is efficiently salvaged back into the purine nucleotide pool via HPRT, N²-methylguanine is a very poor substrate for mammalian salvage enzymes. HPRT exhibits significantly lower affinity (higher Km) and catalytic efficiency (kcat/Km) for N²-methylguanine compared to guanine or hypoxanthine [5] . This inefficiency in salvage suggests that once formed, either as a free base or derived from nucleotide/nucleoside degradation, N²-methylguanine is primarily directed towards excretion pathways rather than being recycled. It represents a terminal point in a specific branch of purine catabolism originating from guanine derivatives. The methylation effectively blocks the primary route (HPRT) back into the productive nucleotide pool.
  • Potential Impact on Nucleotide Pools: While its absolute concentration is likely low compared to major purines (adenine, guanine, hypoxanthine, xanthine), the accumulation or increased flux through N²-methylguanine formation could subtly influence overall purine homeostasis. Its formation consumes SAM, a critical methyl donor for numerous cellular processes. Furthermore, its inefficient salvage means that guanine sequestered as N²-methylguanine is effectively removed from the recyclable purine pool, potentially imposing a slight metabolic burden, especially under conditions where purine demand is high. This is analogous, though less severe, to the metabolic consequences seen in deficiencies of salvage enzymes like HPRT (Lesch-Nyhan syndrome) [5] .
  • Connection to Methylation Balance: The enzymatic formation of N²-methylguanine consumes SAM, generating S-adenosylhomocysteine (SAH). SAH is a potent feedback inhibitor of most SAM-dependent methyltransferases. Therefore, significant flux through the N²-methylguanine transmethylation pathway could potentially impact cellular methylation balance and the activity of other methyltransferases involved in critical processes like DNA, RNA, and protein methylation [7].
  • Oxidative Catabolism: Like other purines, N²-methylguanine is susceptible to oxidation. Xanthine oxidoreductase (XOR), the enzyme responsible for oxidizing hypoxanthine to xanthine and xanthine to uric acid, may also act on N²-methylguanine. However, the methyl group significantly alters the electronic properties and steric environment around the purine ring system compared to xanthine or guanine. Preliminary evidence suggests N²-methylguanine is oxidized by XOR at a markedly slower rate than its canonical substrates [5]. This slow oxidation further contributes to its persistence relative to other purines and likely directs it towards alternative, less efficient excretion routes. The specific catabolic end-products of N²-methylguanine in mammals remain poorly characterized but are expected to be excreted renally.

Table 2: Detection of N²-Methylguanine in Biological Systems

SourceContextDetection MethodNotesRef (from context)
Mammalian Cells/TissuesLow abundance constituent of tRNA/rRNA; Potential DNA lesionHPLC-MS/MS, Capillary Electrophoresis, Advanced ChromatographyLevels significantly lower than major purines; Often requires sensitive detection methods [1] [4] [7]
Purine Metabolic StudiesIdentified as minor product in in vitro methylation assays or cell extractsRadiolabel tracing (³H-methyl, ¹⁴C-purine), Mass SpectrometryConfirms enzymatic (SAM-dependent) and non-enzymatic formation pathways [5] [7]
Chemical SynthesisReference standard for analytical comparisonNMR, IR, Elemental Analysis, X-ray CrystallographyDefinitive structural characterization; SMILES: O=C1N=C(NC)NC2=C1NC=N2 [6]

Comparative Analysis with Structurally Analogous Hypoxanthines

N²-Methylguanine (N²-MeG) differs structurally from the canonical oxypurine hypoxanthine primarily by the presence of an exocyclic amino group (-NH₂) at the C2 position in guanine derivatives versus a carbonyl (=O) in hypoxanthine, and the additional methyl group on this amino group in N²-MeG. Comparing N²-MeG with hypoxanthine and its direct derivatives highlights the profound influence of the N²-methylamino group (-NHCH₃) on chemical and biological properties:

  • Hydrogen Bonding and Base Pairing:
  • Hypoxanthine (as Inosine): The base inosine (hypoxanthine bonded to ribose) can pair with adenine (A), cytosine (C), and uracil (U) due to the promiscuous hydrogen bonding capacity of its carbonyl oxygen and ring nitrogen. This flexibility is crucial in wobble pairing in tRNA and contributes to the degeneracy of the genetic code.
  • Guanine: Forms three specific hydrogen bonds with cytosine (C) in canonical Watson-Crick base pairing.
  • N²-Methylguanine: The methyl group attached to the exocyclic amino nitrogen sterically hinders the hydrogen bonding capability of this group. It disrupts the standard hydrogen bonding pattern used by guanine. This makes N²-MeG a potent disruptor of normal nucleic acid structure and function when incorporated. It cannot form stable Watson-Crick pairs with cytosine. This property is exploited in some antisense oligonucleotide strategies where controlled incorporation of analogs like N²-MeG can disrupt target binding or recruit specific enzymes, although N²-MeG itself is not a common therapeutic analog [3] [7].
  • Susceptibility to Enzymatic Processing:
  • Salvage (HPRT): Hypoxanthine is the optimal natural substrate for HPRT (highest kcat/Km). Guanine is also an excellent substrate. As discussed, N²-Methylguanine is a very poor substrate for HPRT due to the steric bulk of the methyl group interfering with binding in the active site. Its Km is significantly higher and kcat significantly lower than for hypoxanthine or guanine [5] .
  • Oxidation (Xanthine Oxidoreductase - XOR): Hypoxanthine is rapidly oxidized by XOR to xanthine. Guanine is deaminated to xanthine (primarily by guanase) before XOR oxidation. Xanthine is the direct substrate for XOR conversion to uric acid. N²-Methylguanine is oxidized very slowly by XOR, likely due to steric hindrance and altered electronic properties imparted by the methyl group on the N² position, which is adjacent to the reactive C8 position where XOR hydroxylation initiates. This slow oxidation contributes to its metabolic persistence [5].
  • Glycosylases (DNA Repair): While not a primary focus here, guanine derivatives with modifications on the exocyclic amino group (like O⁶-MeG) are substrates for specific DNA repair glycosylases. N²-Methylguanine, being a minor lesion, is likely recognized and repaired by base excision repair (BER) pathways, but its repair kinetics are slower than for more destabilizing lesions, potentially due to the moderate steric effect of the methyl group [1].
  • Metabolic Flux and Pool Sizes:
  • Hypoxanthine: Represents a major node in purine catabolism and salvage. Hypoxanthine levels dynamically reflect the balance between ATP breakdown (AMP → IMP → Inosine → Hypoxanthine), salvage (Hypoxanthine + PRPP → IMP via HPRT), and oxidation (Hypoxanthine → Xanthine via XOR). Its pool size is relatively large and responsive to cellular energy status and purine availability.
  • Guanine: Also a significant intermediate, generated from GMP degradation and GTP hydrolysis, salvaged efficiently via HPRT, and catabolized via guanine deaminase to xanthine. Its pool is smaller than hypoxanthine's but actively regulated.
  • N²-Methylguanine: Represents a very minor, terminal metabolite derived specifically from guanine/guanosine methylation. Its inefficient salvage and slow catabolism mean it does not participate dynamically in the main purine interconversion networks. Its concentration is typically orders of magnitude lower than hypoxanthine or guanine and accumulates minimally unless methylation rates are abnormally high or catabolic pathways are impaired [5] .

Table 3: Comparative Properties of N²-Methylguanine and Structurally Related Hypoxanthines

PropertyHypoxanthineGuanineN²-MethylguanineBiological Consequence
C2 Substituent=O (Carbonyl)-NH₂ (Amino)-NHCH₃ (Methylamino)Determines H-bonding specificity and steric profile
HPRT Substrate EfficiencyOptimal (High kcat/Km)HighVery Poor (High Km, Low kcat)N²-MeG not salvaged; Terminal metabolite
XOR Substrate EfficiencyHigh (Rapid oxidation)Indirect (via Guanine Deaminase → Xanthine)Very Low (Slow oxidation)N²-MeG catabolized slowly; Metabolic persistence
Canonical Base PairingWobble (Inosine: A,C,U)Watson-Crick (G:C)DisruptedStructural aberration if incorporated; potential mutagen
Relative Metabolic PoolLarge (Major catabolite)ModerateVery Small (Trace metabolite)Minor drain on methyl groups & purine pool
Primary Metabolic RoleSalvage Node, CataboliteSalvage Node, Nucleotide PrecursorTerminal Methylation ProductExcreted waste product; Potential signaling/modification role?

Properties

Product Name

2-(methylamino)-3,7-dihydropurin-6-one

IUPAC Name

2-(methylamino)-3,7-dihydropurin-6-one

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12)

InChI Key

SGSSKEDGVONRGC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=O)C2=C(N1)N=CN2

Isomeric SMILES

CNC1=NC(=O)C2=C(N1)N=CN2

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